Lansoprazole sulfide is synthesized from lansoprazole through various chemical processes that involve oxidation and reduction reactions. The synthesis methods often aim to minimize impurities and enhance the yield of the desired product.
Lansoprazole sulfide falls under the category of benzimidazole derivatives, specifically classified as a sulfoxide or sulfone, depending on its oxidation state. These compounds are commonly used in medicinal chemistry due to their biological activity.
The synthesis of lansoprazole sulfide typically involves the oxidation of thioether intermediates derived from lansoprazole. Various methods have been reported, including:
The synthesis often requires precise control over reaction parameters such as pH, temperature, and the amount of oxidizing agent used. For example, maintaining a pH between 4 and 7 is critical to prevent unwanted side reactions that lead to impurities like N-oxides or sulfones .
Lansoprazole sulfide features a sulfur atom bonded to a benzimidazole ring structure. The molecular formula can be represented as CHFNOS, indicating the presence of fluorine atoms and functional groups typical of proton pump inhibitors.
The molecular weight of lansoprazole sulfide is approximately 369.36 g/mol. The structural representation includes a thioether group which is crucial for its biological activity.
Lansoprazole sulfide can undergo several chemical reactions, including:
The reaction pathways are influenced by environmental factors such as pH and temperature, which dictate the stability and reactivity of lansoprazole sulfide .
Lansoprazole sulfide acts primarily by inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves the formation of a covalent bond with cysteine residues in the ATPase enzyme, effectively blocking acid production for an extended period .
Lansoprazole sulfide is primarily utilized in pharmaceutical research and development, particularly in studying its efficacy as a proton pump inhibitor. Its unique chemical properties may also make it suitable for exploring new therapeutic applications in related gastrointestinal disorders.
Proton pump inhibitors (PPIs), including lansoprazole (LPZ), emerged as revolutionary antisecretory drugs following H₂-receptor antagonists like cimetidine. Developed initially for acid-related disorders, PPIs inhibit gastric H⁺/K⁺-ATPase in parietal cells. Their chemical instability in acidic environments necessitated enteric coating for oral formulations. The discovery of LPZ's metabolite—lansoprazole sulfide (LPZS)—as an antimicrobial agent exemplifies innovative drug repurposing. This approach leverages existing drugs' safety profiles and accelerates development timelines, particularly valuable for neglected diseases like tuberculosis [4] [5].
In 2015, high-throughput screening of FDA-approved drugs revealed unexpected intracellular activity of lansoprazole against Mycobacterium tuberculosis (Mtb). LPZ itself showed moderate in vitro activity (IC₅₀ = 32.8 μM in broth), but its metabolite LPZS demonstrated 71-fold greater potency (IC₅₀ = 0.46 μM). Crucially, LPZS formation occurs selectively within host cells during Mtb infection, explaining LPZ's enhanced efficacy in cellular models (IC₅₀ = 1.47 μM) compared to bacterial cultures. This host-dependent metabolic activation positions LPZS as a unique bacterial cytochrome bc₁ inhibitor with minimal human off-target effects [1] [5].
Tuberculosis caused 1.25 million deaths globally in 2023, with multidrug-resistant (MDR) strains comprising 480,000 cases annually. MDR-TB treatment success rates remain alarmingly low (∼48%), underscoring the urgent need for novel mechanistically distinct antibiotics. LPZS exhibits potent activity against drug-resistant Mtb clinical isolates, including Beijing strains (MIC₉₀ = 1.74 μM), while sparing non-tuberculous mycobacteria and other bacteria (MIC₉₀ >100 μM). Its selective inhibition of the Mtb respiratory chain bypasses existing resistance mechanisms, offering a promising strategy against MDR-TB [1] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: